

# Structure-Activity Relationship of 5-Methylisoxazol-3-amine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Methylisoxazol-3-amine

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The **5-methylisoxazol-3-amine** scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives with a wide spectrum of biological activities. These activities include potential antitubercular, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **5-methylisoxazol-3-amine** derivatives, with a focus on their antitubercular efficacy, supported by experimental data.

## Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives has been synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis* H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of the microorganism, was determined for each derivative. The results are summarized in the table below.

Compound ID	R Group (Substituent on the Amide Nitrogen)	MIC ( $\mu$ M)[1][2]
4	2-Hydroxyphenyl	> 100
5	4-Hydroxyphenyl	50
6	2-Chlorophenyl	100
7	4-Chlorophenyl	25
8	4-Bromophenyl	25
9	4-Fluorophenyl	6.25
10	2,4-Difluorophenyl	3.125
11	2,5-Difluorophenyl	12.5
12	3,4-Difluorophenyl	25
13	4-Trifluoromethylphenyl	6.25
14	3-Chloro-4-fluorophenyl	3.125
15	3-Nitrophenyl	12.5
16	4-Nitrophenyl	50
17	Pyridin-2-yl	12.5
18	Pyrimidin-2-yl	50
19	Thiazol-2-yl	6.25
20	5-Methylthiazol-2-yl	6.25
Isoniazid	(Reference Drug)	0.04
Rifampicin	(Reference Drug)	0.18

## Structure-Activity Relationship (SAR) Analysis

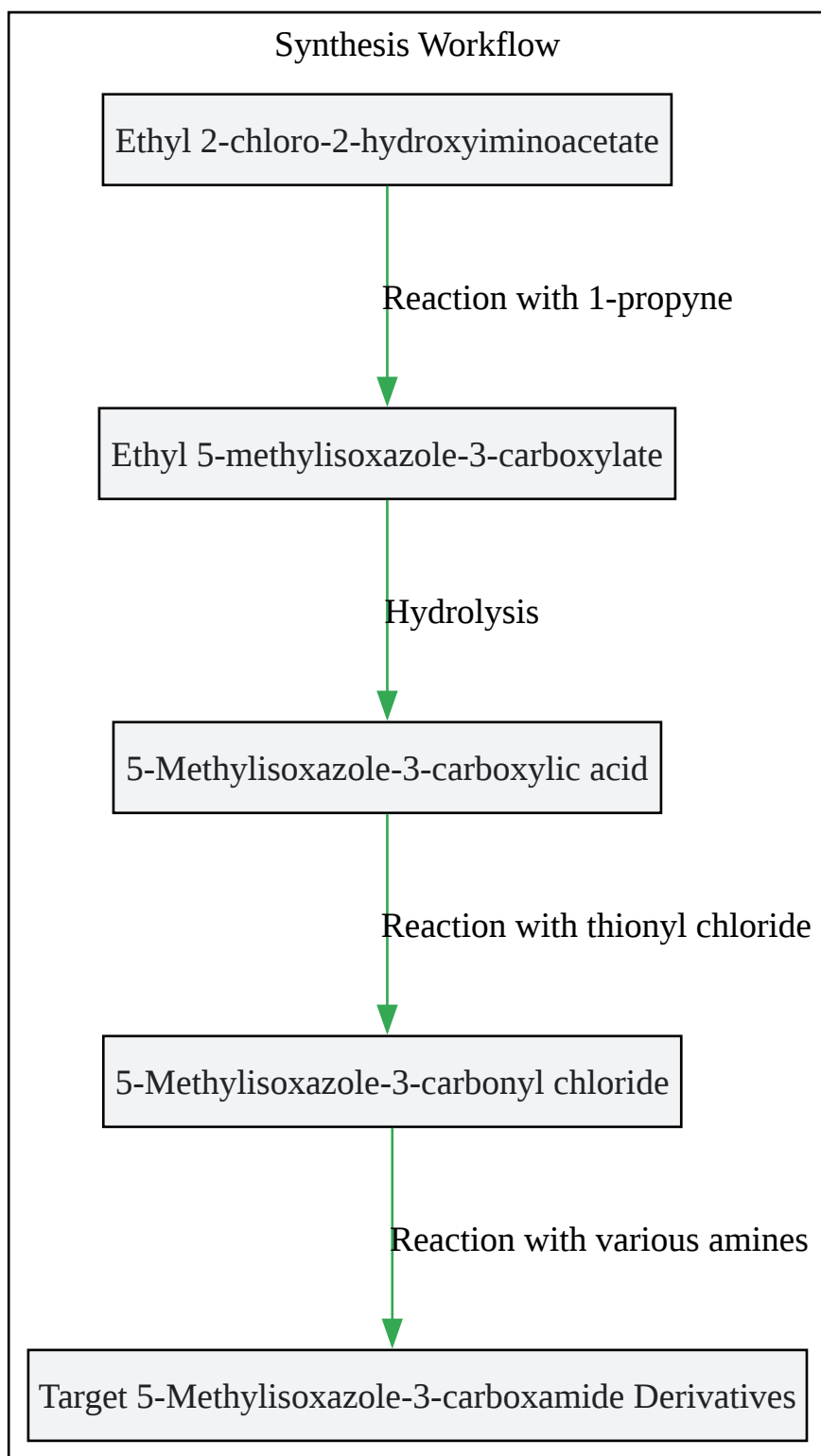
The data reveals several key trends regarding the substitution on the amide nitrogen of the 5-methylisoxazole-3-carboxamide core:

- **Halogen Substitution:** The presence of halogens on the phenyl ring generally enhances antitubercular activity compared to an unsubstituted or hydroxyl-substituted phenyl ring.
- **Position and Number of Halogens:** Di-substituted phenyl rings, particularly with fluorine atoms, lead to increased potency. The 2,4-difluoro (Compound 10) and 3-chloro-4-fluoro (Compound 14) substitutions resulted in the most potent compounds in the series, with a MIC of 3.125  $\mu$ M.
- **Electron-Withdrawing Groups:** Strong electron-withdrawing groups like trifluoromethyl (Compound 13) and fluoro (Compound 9) at the para-position of the phenyl ring are favorable for activity.
- **Heterocyclic Rings:** Replacement of the phenyl ring with heterocyclic moieties such as thiazole (Compounds 19 and 20) also resulted in significant activity, with MIC values of 6.25  $\mu$ M.

## Experimental Protocols

### Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (General Procedure)

The synthesis of the 5-methylisoxazole-3-carboxamide derivatives involved a multi-step process.

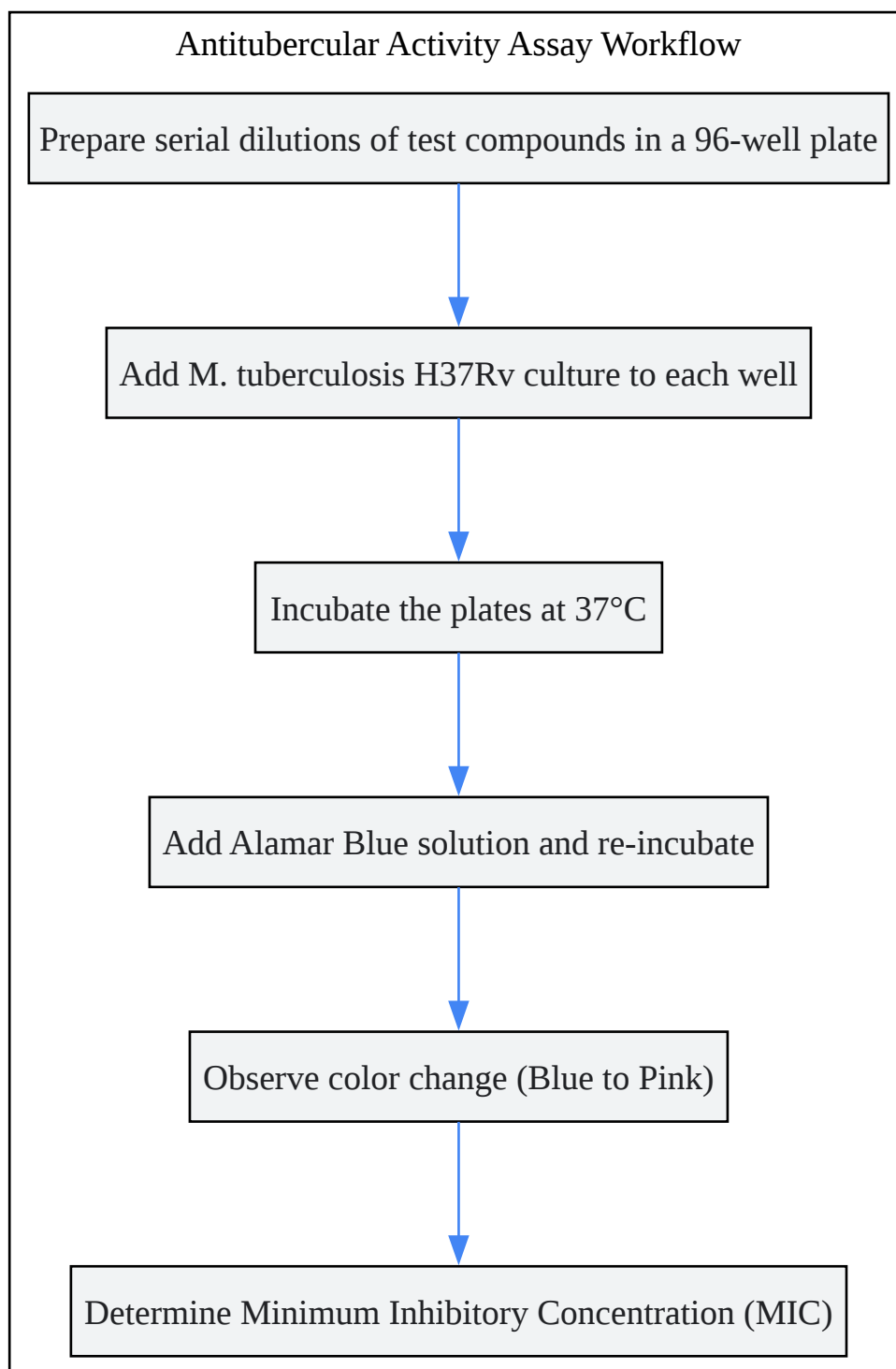


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General synthetic workflow for 5-methylisoxazole-3-carboxamide derivatives.

### In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro antitubercular activity of the synthesized compounds was determined against *Mycobacterium tuberculosis* H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA).



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Workflow for the Microplate Alamar Blue Assay (MABA).

## Other Potential Biological Activities

While this guide focuses on the antitubercular activity of 5-methylisoxazole-3-carboxamide derivatives due to the availability of detailed quantitative data, it is important to note that derivatives of **5-methylisoxazol-3-amine** have been investigated for other therapeutic applications. For instance, certain 4-((5-methylisoxazol-3-yl)amino)thiazole derivatives have shown promise as anti-inflammatory agents. However, a detailed quantitative SAR analysis for these and other activities could not be included due to the limited availability of comparable experimental data in the public domain.

## Conclusion

The structure-activity relationship studies of 5-methylisoxazole-3-carboxamide derivatives reveal that substitution on the amide nitrogen plays a crucial role in their antitubercular activity. Specifically, the presence of electron-withdrawing groups and certain halogen substitution patterns on a terminal phenyl ring, or the inclusion of a thiazole ring, significantly enhances potency. These findings provide a valuable framework for the rational design and development of more potent **5-methylisoxazol-3-amine**-based antitubercular agents. Further investigation into the SAR of this scaffold against other biological targets is warranted to fully explore its therapeutic potential.

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## References

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- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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